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Compound of Interest

Compound Name: N-Cyclohexylformamide

CAS No.: 766-93-8

Cat. No.: B146473 Get Quote

Technical Guide & Characterization Standard

Executive Summary & Scope
N-Cyclohexylformamide (NCF) (CAS: 766-93-8) is a critical intermediate in the synthesis of

isonitriles (via dehydration) and a specialized polar solvent in organic synthesis. Despite its

structural simplicity, NCF presents a common analytical pitfall for researchers: amide bond

rotamerism.

This guide provides a definitive spectral atlas for NCF. Unlike standard databases, we integrate

"field-proven" insights to distinguish between intrinsic rotameric splitting and actual sample

impurities. The protocols below prioritize self-validating spectral interpretation.

Synthesis & Preparation Protocol
To ensure the spectral data below correlates to a high-purity standard, we define the synthesis

method used for validation. This protocol utilizes the Ethyl Formate Method, preferred for its

clean workup compared to direct formic acid condensation.

Reaction Logic
The reaction proceeds via nucleophilic attack of cyclohexylamine on the carbonyl of ethyl

formate, followed by the elimination of ethanol.
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Step-by-Step Methodology
Reagents: Cyclohexylamine (0.1 mol, 9.9 g), Ethyl Formate (0.3 mol, 22.2 g, excess).

Apparatus: 100 mL Round-bottom flask, Reflux condenser, Magnetic stir bar.

Setup: Charge the flask with cyclohexylamine. Cool to 0°C in an ice bath.

Addition: Add ethyl formate dropwise over 15 minutes. Note: The reaction is exothermic;

cooling prevents volatilization of the amine.

Reflux: Remove ice bath. Heat to reflux (approx. 55-60°C) for 2 hours.

Workup: Distill off excess ethyl formate and ethanol byproduct at atmospheric pressure.

Purification: Vacuum distill the residue. Collect the fraction boiling at 128-130°C / 10 mmHg

(or recrystallize from hexane if solid).

Yield: Expected >85% as a white waxy solid (MP: 36-41°C).
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Figure 1: Synthesis workflow for high-purity N-Cyclohexylformamide.

Physical & Chemical Constants
Before spectral analysis, confirm bulk properties. NCF exists at the boundary of solid and liquid

at standard lab temperatures.
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Property Value Notes

Molecular Formula C₇H₁₃NO MW: 127.19 g/mol

Physical State Waxy Solid / Viscous Liquid
MP is near human body temp.

[1]

Melting Point 36 – 41 °C Sharp MP indicates high purity.

Boiling Point 128 – 130 °C (10 mmHg) High BP due to H-bonding.

Solubility
Soluble in CHCl₃, DMSO,

EtOH
Poor solubility in cold water.

Spectroscopic Atlas
Infrared Spectroscopy (FT-IR)
The IR spectrum is diagnostic for the amide functionality. The key feature is the separation of

the Carbonyl (Amide I) and N-H bending (Amide II) bands.

Method: KBr Pellet or Thin Film (neat).

Frequency (cm⁻¹) Assignment Intensity Structural Insight

3280 – 3300 ν(N-H) Strong, Broad
H-bonded amide N-H

stretch.

2930, 2855 ν(C-H) Strong

Cyclohexyl ring C-H

stretching

(asym/sym).

1650 – 1660 ν(C=O) Very Strong

Amide I band.

Diagnostic for

formamides.

1530 – 1550 δ(N-H) Strong
Amide II band. N-H

bending vibration.

1385 ν(C-N) Medium Amide C-N stretch.
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Nuclear Magnetic Resonance (NMR)
CRITICAL EXPERT INSIGHT: N-Cyclohexylformamide exhibits Restricted Rotation around

the C-N amide bond. This results in two distinct conformers (cis and trans) observable in NMR

at room temperature.

Do not mistake these "shadow peaks" for impurities.

Ratio: Typically ~80:20 (trans:cis) in CDCl₃.

¹H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm) Multiplicity Integral Assignment Notes

8.13 Singlet (d) 0.8 H CHO (Major)
Trans rotamer

formyl proton.

8.01 Singlet (d) 0.2 H CHO (Minor)
Cis rotamer

formyl proton.

5.5 – 6.5 Broad 1 H NH

Chemical shift

varies with

concentration/te

mp.

3.85 Multiplet 0.8 H CH-N (Major)

Methine proton

of cyclohexyl

ring.

3.30 Multiplet 0.2 H CH-N (Minor)

Upfield shift due

to steric shielding

in cis.

1.9 – 1.1 Multiplet 10 H Cyclohexyl CH₂
Overlapping ring

protons.

¹³C NMR Data (100 MHz, CDCl₃)
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Shift (δ ppm) Assignment Notes

160.5 C=O
Carbonyl carbon (Major

rotamer).

163.8 C=O
Carbonyl carbon (Minor

rotamer).

48.1 CH-N
Methine carbon attached to

Nitrogen.

33.0, 25.4, 24.8 Ring CH₂ Cyclohexyl methylene carbons.

Mass Spectrometry (EI-MS)
Method: Electron Impact (70 eV).

m/z Abundance Fragment Interpretation

127 ~10% [M]⁺ Molecular ion.

98 ~5% [M - CHO]⁺ Loss of formyl radical.

83 100% (Base) [C₆H₁₁]⁺
Cyclohexyl cation.

Dominant fragment.

55 ~70% [C₄H₇]⁺

Ring fragmentation

(retro-Diels-Alder

type).

46 Variable [HCONH₃]⁺

Protonated formamide

rearrangement

(common artifact).

Advanced Validation: The Rotamer Test
To confirm that the "extra" peaks in your NMR are indeed rotamers and not contaminants,

perform a Variable Temperature (VT) NMR experiment.

Protocol:
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Dissolve sample in a high-boiling solvent (e.g., DMSO-d6 or Toluene-d8).

Acquire ¹H NMR at 25°C (Baseline).

Heat probe to 100°C and acquire spectrum.

Result: At high temperatures, the rotation rate around the C-N bond increases. The distinct

peaks for cis and trans isomers will broaden and eventually coalesce into a single average

peak. If the peaks remain distinct and sharp at 100°C, they are impurities.

Observation:
Double Peaks in NMR (CHO & CH-N)

Hypothesis:
Amide Rotamers vs. Impurity

Experiment:
Run VT-NMR at 100°C

Result A:
Peaks Coalesce (Merge)

Result B:
Peaks Remain Distinct

Conclusion:
Pure NCF (Rotamers confirmed)

Conclusion:
Impure Sample (Recrystallize)

Click to download full resolution via product page

Figure 2: Decision logic for validating NCF purity via NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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